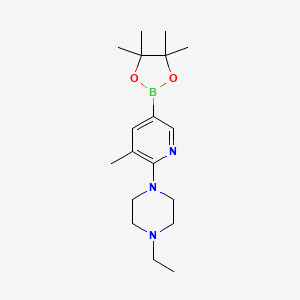

1-(3-Bromo-4-methylphenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Bromo-4-methylphenyl)pyrrolidine, also known as 3-bromo-4-methylpyrrolidine or 3-BMPP, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, containing both a nitrogen and a bromine atom, that has a wide range of applications in organic and medicinal chemistry. 3-BMPP has been used in the synthesis of various compounds, including pharmaceuticals and natural products, as well as in the study of enzyme mechanisms and drug-receptor interactions.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

Pyrrolidine alkaloids have been shown to possess significant antioxidant and anti-inflammatory activities. These properties are crucial in the development of treatments for oxidative stress-related diseases and inflammatory conditions .

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of pyrrolidine derivatives make them valuable in the creation of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern .

Anticancer Applications

Pyrrolidine molecules are potential anticancer candidates due to their ability to regulate various targets and demonstrate excellent anti-proliferative activities. They are found to retain lower side effects compared to other compounds .

Anti-hyperglycemic Applications

Some pyrrolidine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and related cardiovascular diseases .

Neuropharmacological Applications

Pyrrolidine derivatives have shown promise in neuropharmacology, potentially aiding in the development of treatments for neurological disorders .

Organocatalysis in Asymmetric Synthesis

Pyrrolidine derivatives have been used as efficient organocatalysts for asymmetric synthesis reactions, which are fundamental in creating chiral molecules for pharmaceuticals .

Eigenschaften

IUPAC Name |

1-(3-bromo-4-methylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBCUALUTWWUER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680736 |

Source

|

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215917-98-8 |

Source

|

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)

![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)

![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)